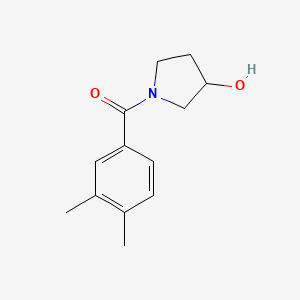
1-(3,4-二甲基苯甲酰基)吡咯烷-3-醇
描述
1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethylbenzoyl)pyrrolidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物开发
吡咯烷环是“1-(3,4-二甲基苯甲酰基)吡咯烷-3-醇”的核心结构,由于其多功能性和能够将立体化学引入药物分子,因此在药物化学中得到广泛应用 . 该化合物可以作为开发新型生物活性化合物的支架,特别是在创建选择性雄激素受体调节剂(SARMs)方面,这些调节剂针对更好的药代动力学特征进行了优化 .
材料合成
在材料科学中,“1-(3,4-二甲基苯甲酰基)吡咯烷-3-醇”在合成新型材料方面可以发挥作用。 其独特的结构允许开发具有各种应用潜力的新型聚合物和涂料,包括汽车、航空航天和电子行业.
催化
该化合物的结构有利于作为催化体系中的配体。 它有可能用于开发有机合成的新催化剂,提高反应速率和选择性,并促进更有效和可持续的化学过程.
生物学研究
由于其吡咯烷部分,“1-(3,4-二甲基苯甲酰基)吡咯烷-3-醇”可用作研究酶-底物相互作用的生化工具。 它可以帮助理解酶的结合模式和活性,这对设计酶抑制剂至关重要 .
药代动力学
该化合物可用于修饰候选药物的药代动力学性质。 将其掺入药物分子中可以影响其吸收、分布、代谢和排泄(ADME),从而提高药物疗效并减少副作用 .
神经学研究
鉴于吡咯烷衍生物在神经通路中的相关性,“1-(3,4-二甲基苯甲酰基)吡咯烷-3-醇”可以探索其对神经受体和转运蛋白的影响。 此探索可以导致开发治疗神经疾病的药物 .
作用机制
Pyrrolidine in Drug Discovery
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Bioactive Molecules with Pyrrolidine Ring
Bioactive molecules characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol have been described in the literature . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
属性
IUPAC Name |
(3,4-dimethylphenyl)-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-3-4-11(7-10(9)2)13(16)14-6-5-12(15)8-14/h3-4,7,12,15H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUKMMQMWJNLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















